2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one

Description

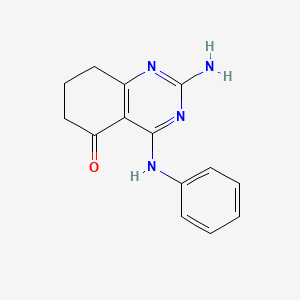

2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative characterized by a partially saturated bicyclic core (6,7,8-trihydroquinazolin-5-one) with two distinct substituents: an amino group at position 2 and a phenylamino group at position 2. The compound’s structure combines hydrogen-bonding capabilities (via the amino group) and lipophilic aromaticity (via the phenylamino group), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-amino-4-anilino-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c15-14-17-10-7-4-8-11(19)12(10)13(18-14)16-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAHXNZZSPYABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NC(=N2)N)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the quinazolinone ring system. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The amino and phenylamino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted quinazolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: :

Biological Activity

2-Amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound belongs to the quinazolinone family, characterized by a fused bicyclic structure that contributes to its biological activity. The specific structural features include:

- Amino Group : Enhances solubility and biological interaction.

- Phenylamino Substituent : Influences receptor binding and activity.

- Trihydroquinazolinone Core : Essential for the compound's pharmacological effects.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

- Anticancer Properties : Exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Activity : Shows effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Reduces inflammation in preclinical models.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. A notable study evaluated its effects on human cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12.3 | Inhibition of PI3K/Akt signaling pathway |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are crucial for preventing tumor growth and proliferation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The following table summarizes its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Candida albicans | 16 µg/mL | Significant antifungal activity |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In preclinical models of inflammation, the compound demonstrated significant reductions in inflammatory markers. A study reported that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 100 | 150 |

This reduction indicates a potential role in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens.

- Infection Management : In a retrospective analysis, patients treated with this compound for resistant bacterial infections exhibited improved outcomes compared to those receiving conventional antibiotics.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of quinazoline derivatives, including 2-amino-4-(phenylamino)-6,7,8-trihydroquinazolin-5-one. For instance, a study demonstrated that certain derivatives exhibit significant antiviral activity against Tobacco Mosaic Virus (TMV) by enhancing the activity of defensive enzymes in plants. Compounds with specific substituents showed curative rates comparable to established antiviral agents .

Moreover, another investigation reported that related compounds demonstrated potent inhibitory effects against SARS-CoV-2, with an IC50 value of 0.23 µM and no observed cytotoxicity. These findings suggest that modifications to the quinazoline structure can lead to promising antiviral agents for treating viral infections .

Anticancer Properties

The anticancer potential of quinazoline derivatives is well-documented. A study focused on 2-phenyl-4-quinazolinones revealed significant cytotoxicity against various human tumor cell lines. Notably, specific derivatives exhibited low micromolar to nanomolar EC50 values, indicating their effectiveness as anticancer agents. One compound was particularly potent as an inhibitor of tubulin polymerization, showcasing a mechanism similar to established chemotherapeutics such as colchicine .

The structure-activity relationship (SAR) analysis of these compounds indicates that modifications can enhance their selectivity and potency against different cancer types. For example, certain derivatives displayed selective cytotoxicity against ovarian cancer cell lines resistant to standard treatments .

Anti-inflammatory Activity

The anti-inflammatory applications of quinazoline derivatives are also noteworthy. Recent research has identified compounds that selectively inhibit the activation of NF-κB in macrophage-like cells while exhibiting low general cytotoxicity. This selectivity is crucial for developing treatments for inflammatory diseases without the adverse effects commonly associated with conventional therapies .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound and its derivatives:

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs differ primarily in substituent types and saturation levels of the quinazolinone core:

Key Insights :

- Core Saturation : Partial saturation (e.g., 6,7,8-trihydro vs. 7,8-dihydro) affects molecular flexibility and binding pocket compatibility.

- Substituent Diversity: The phenylamino group (C4) is conserved in some analogs, but C2 substituents vary significantly (e.g., amino vs. pyrimidinylpiperazinyl), altering electronic profiles and target selectivity.

Pharmacological Activity Comparisons

- Triazoloquinazolinones (e.g., 4-benzyl-1-substituted derivatives): Demonstrated potent H1-antihistaminic activity (IC₅₀ ~10–50 nM) due to triazole-mediated receptor interactions .

- Pyrimidinylpiperazinyl Derivatives : Often target kinase or GPCR pathways; the piperazine linker enhances solubility and bioavailability .

- Azoloquinazolinones: Azole fusion improves metabolic stability but may reduce CNS penetration due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.